REACTION_CXSMILES
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[C:1]([C:3]1[N:8]=[CH:7][C:6]([CH3:9])=[CH:5][CH:4]=1)#[N:2].C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[Br:28]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[C:1]([C:3]1[N:8]=[CH:7][C:6]([CH2:9][Br:28])=[CH:5][CH:4]=1)#[N:2]
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Name
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|
Quantity
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1.32 g
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Type
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reactant
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Smiles
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C(#N)C1=CC=C(C=N1)C
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Name
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|
Quantity
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0.54 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
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Name
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Quantity
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2.8 g
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Type
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reactant
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Smiles
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BrN1C(CCC1=O)=O
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Name
|
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Quantity
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30 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)(Cl)Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux for 2 h
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Duration
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2 h
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Type
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FILTRATION
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Details
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The resulting suspension was filtered
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Type
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ADDITION
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Details
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the filtrate diluted with dichloromethane (400 mL)
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Type
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WASH
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Details
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washed with a saturated sodium bicarbonate solution
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CUSTOM
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Details
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The residue was purified by column chromatography (EtOAc:n-hexane, 1:9)
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Name
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Type
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product
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Smiles
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C(#N)C1=CC=C(C=N1)CBr
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.12 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 50.8% |
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |